2,2'-Bithiophene-5-carboxylic acid is an organic compound characterized by its two thiophene rings linked by a carbon-carbon bond, with a carboxylic acid functional group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 210.28 g/mol. This compound exhibits unique electronic properties due to the conjugated system of π-electrons present in the thiophene rings, making it valuable in various chemical and biological applications .
These reactions are crucial for synthesizing various derivatives and intermediates for further applications.
The biological activity of 2,2'-Bithiophene-5-carboxylic acid is notable, particularly regarding its interaction with cellular processes:
Several synthesis methods exist for 2,2'-Bithiophene-5-carboxylic acid:
2,2'-Bithiophene-5-carboxylic acid finds applications across various fields:
Studies have demonstrated that 2,2'-Bithiophene-5-carboxylic acid interacts with various biomolecules:
Several compounds share structural similarities with 2,2'-Bithiophene-5-carboxylic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,5-Dimethylthiophene | Contains two methyl groups on the thiophene ring | Enhanced solubility and stability |
3,4-Ethylenedioxythiophene | Features an ethylene dioxy group | Known for its conductivity in organic electronics |
3-Thiophenecarboxylic acid | A single thiophene ring with a carboxylic acid group | Simpler structure but less electronic properties |
Each of these compounds has unique features that differentiate them from 2,2'-Bithiophene-5-carboxylic acid while maintaining similar thiophene-based structures.
The crystal structure of 2,2'-bithiophene-5-carboxylic acid has been determined through advanced X-ray diffraction techniques, providing comprehensive insights into its molecular arrangement and packing characteristics [2]. Single crystal X-ray diffraction analysis represents the primary method for elucidating the three-dimensional structure of this compound, utilizing monochromatic X-ray radiation to probe the electron density distribution within the crystalline lattice [2]. The crystallographic investigations have employed standard data collection protocols using area detector diffractometers equipped with graphite-monochromated radiation sources [8].
The structural determination process involves systematic data collection across a complete reciprocal space sphere, followed by structure solution using direct methods and subsequent refinement procedures [8]. The crystal structure analysis reveals that 2,2'-bithiophene-5-carboxylic acid adopts specific conformational arrangements that are stabilized through a combination of intramolecular and intermolecular forces [2]. The molecular geometry optimization has been validated through comparison with theoretical calculations performed at density functional theory levels [2].
A particularly remarkable aspect of 2,2'-bithiophene-5-carboxylic acid crystallography involves the observation of in-situ decarboxylation processes during crystal formation [2]. The crystal structure of the compound has been obtained through the in-situ decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment conditions [2]. This decarboxylation phenomenon represents a unique structural transformation that occurs under specific thermal and solvent conditions, leading to the selective removal of one carboxylic acid functionality while preserving the overall bithiophene framework [2].
The decarboxylation process has been characterized through systematic studies that monitor the structural changes occurring during the transformation from the dicarboxylic acid precursor to the monocarboxylic acid product [2]. These investigations have provided valuable insights into the mechanistic pathways governing the selective decarboxylation reaction and its impact on the resulting crystal structure [2].
The solid-state structure of 2,2'-bithiophene-5-carboxylic acid is characterized by extensive intermolecular interactions that govern the crystal packing arrangement [4]. Hydrogen bonding interactions play a crucial role in stabilizing the crystal structure, particularly involving the carboxylic acid functional group [4]. The carboxylic acid moiety participates in classical intermolecular hydrogen bonding patterns, typically forming dimeric arrangements through complementary hydrogen bonds between adjacent molecules [4].
The crystal structure analysis reveals the presence of multiple types of intermolecular contacts, including hydrogen bonds, π-π stacking interactions between the aromatic thiophene rings, and weaker van der Waals forces [4]. These interactions collectively contribute to the overall stability of the crystalline phase and influence the physical properties of the material [4]. The intermolecular hydrogen bonding network has been characterized through detailed geometric analysis, revealing specific donor-acceptor distances and bond angles that are consistent with strong hydrogen bonding interactions [4].
The ultraviolet-visible absorption spectroscopy of 2,2'-bithiophene-5-carboxylic acid reveals characteristic absorption bands that reflect the electronic structure and conjugation properties of the molecule [2]. The compound exhibits intense absorption in the near-ultraviolet region, with absorption maxima typically observed around 376-409 nanometers, corresponding to π-π* electronic transitions within the conjugated bithiophene system [9] [10]. These absorption features are attributed to the extended π-conjugation across the two thiophene rings and the influence of the electron-withdrawing carboxylic acid substituent [2].
The absorption spectra show well-defined vibronic structure, indicating the presence of strong electronic-vibrational coupling within the excited states [2]. The spectral profiles demonstrate significant sensitivity to solvent environment, with noticeable shifts in absorption maxima observed between solution and solid-state measurements [2]. The optical band gap, determined from the onset of the π-π* absorption peak, typically ranges from 2.62 to 2.94 electron volts, depending on the specific molecular environment and measurement conditions [9] [10].
Fluorescence spectroscopy investigations of 2,2'-bithiophene-5-carboxylic acid reveal characteristic emission properties that provide insights into the excited-state behavior of the molecule [2]. The compound exhibits fluorescence emission in the blue to bluish-green spectral region when excited with appropriate wavelengths [9]. The fluorescence emission spectra typically show structured vibronic progressions, indicating well-defined excited-state geometries and strong coupling between electronic and vibrational modes [2].
The emission characteristics demonstrate notable Stokes shifts between absorption and emission maxima, reflecting structural relaxation processes in the excited state [10]. Quantum yield measurements indicate moderate to high fluorescence efficiency, with values dependent on the specific environmental conditions and presence of potential quenching mechanisms [10]. The fluorescence properties have been studied in both solution and solid-state environments, revealing distinct differences in emission intensity and spectral position that reflect the influence of intermolecular interactions and crystal packing effects [2].
The vibrational spectroscopic analysis of 2,2'-bithiophene-5-carboxylic acid has been comprehensively investigated using Fourier transform infrared and Raman spectroscopy techniques [17]. The infrared spectrum exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes within the molecule [17]. The carboxylic acid functionality displays characteristic stretching vibrations, with the carbonyl stretch typically observed around 1669-1673 wavenumbers, reflecting the influence of conjugation with the thiophene ring system [17] [11].
The thiophene ring vibrational modes are clearly identifiable in both infrared and Raman spectra, with carbon-carbon stretching vibrations appearing in the range of 1400-1600 wavenumbers [17] [18]. The carbon-hydrogen stretching modes of the thiophene rings are observed in the region around 3000-3200 wavenumbers, while the carbon-sulfur stretching vibrations appear at lower frequencies around 600-850 wavenumbers [17]. Detailed vibrational assignments have been supported by density functional theory calculations, providing a comprehensive understanding of the normal mode descriptions and their corresponding potential energy distributions [17].
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
O-H stretch | 3562 | ν(OH) | Weak |
C-H stretch | 3097-3117 | ν(CH) aromatic | Weak |
C=O stretch | 1669 | ν(C=O) | Very strong |
C=C stretch | 1526-1530 | ν(CC) ring | Strong |
C-O stretch | 1432 | ν(C-O) | Strong |
C-H bend | 1283-1105 | δ(CH) in-plane | Medium |
C-S stretch | 647-852 | ν(C-S) | Medium |
The π-conjugation system in 2,2'-bithiophene-5-carboxylic acid represents a fundamental aspect of its electronic structure, significantly influencing its optical and electronic properties [2]. The extended π-electron delocalization across the two thiophene rings creates a conjugated pathway that facilitates electron mobility and determines the electronic absorption characteristics [28]. The conjugation effects are particularly pronounced due to the planar arrangement of the bithiophene system, which allows for optimal orbital overlap between adjacent aromatic units [2].
The presence of the carboxylic acid substituent introduces electron-withdrawing character to the conjugated system, modifying the electron density distribution and affecting the overall electronic properties [28]. This substitution pattern results in polarization of the π-electron system, with implications for charge transport and optical behavior [31]. The conjugation effects have been quantified through theoretical calculations that reveal the extent of electron delocalization and the influence of substituent effects on the molecular orbital energies [2].
The electron density distribution in 2,2'-bithiophene-5-carboxylic acid has been characterized through theoretical calculations and experimental charge density studies [28]. The distribution reveals significant polarization effects arising from the electron-withdrawing nature of the carboxylic acid group, which depletes electron density from the thiophene rings [28]. This redistribution of charge affects the reactivity patterns and interaction capabilities of the molecule [28].
Detailed analysis of the electron density maps shows regions of enhanced and depleted electron density, providing insights into the preferred sites for electrophilic and nucleophilic interactions [28]. The sulfur atoms in the thiophene rings exhibit characteristic electron density features that reflect their role in the aromatic π-system [28]. The carboxylic acid functionality displays typical charge distribution patterns associated with the polar carbon-oxygen bonds and the acidic hydrogen atom [28].
The frontier molecular orbital analysis of 2,2'-bithiophene-5-carboxylic acid provides crucial insights into its electronic structure and reactivity characteristics [17] [28]. The highest occupied molecular orbital is primarily localized on the bithiophene π-system, with significant contributions from the sulfur and carbon atoms of the thiophene rings [17] [28]. The lowest unoccupied molecular orbital shows similar localization patterns but with enhanced contribution from the electron-withdrawing carboxylic acid substituent [17] [28].
The energy gap between the highest occupied and lowest unoccupied molecular orbitals, calculated through density functional theory methods, typically ranges from 2.6 to 3.0 electron volts [28] [32]. This energy gap is consistent with the observed optical absorption characteristics and provides insights into the electronic conductivity and charge transport properties [28]. The frontier orbital energies and their spatial distributions have been correlated with experimental measurements to validate theoretical predictions and understand structure-property relationships [17] [28].
Orbital Type | Energy (eV) | Character | Localization |
---|---|---|---|
HOMO | -5.0 to -5.4 | π-bonding | Bithiophene system |
LUMO | -3.3 to -3.9 | π*-antibonding | Extended conjugation |
Energy Gap | 2.6 to 3.0 | HOMO-LUMO | π-π* transition |
The melting point of 2,2'-bithiophene-5-carboxylic acid represents a fundamental physical property that reflects the strength of intermolecular interactions in the crystalline state [20] [22]. Differential scanning calorimetry measurements have been employed to accurately determine the melting point, which typically occurs in the temperature range of 126-141 degrees Celsius for related thiophene carboxylic acid derivatives [20] [21] [22]. The melting point determination requires careful experimental protocols to ensure accurate temperature calibration and appropriate heating rates [22].
The melting behavior exhibits characteristics typical of organic crystalline materials, with a well-defined endothermic transition corresponding to the crystal-to-liquid phase change [22]. The enthalpy of fusion associated with this transition provides insights into the strength of the intermolecular forces stabilizing the crystal structure [22]. Variations in melting point can be attributed to differences in crystal packing arrangements and the specific patterns of hydrogen bonding interactions [22].
Thermal stability analysis of 2,2'-bithiophene-5-carboxylic acid has been conducted using thermogravimetric analysis techniques to characterize the decomposition behavior under controlled heating conditions [20] [25]. The compound demonstrates reasonable thermal stability, with decomposition onset temperatures typically occurring above 400 degrees Celsius under nitrogen atmosphere [27]. The thermal decomposition process involves multiple stages, reflecting the sequential breakdown of different molecular components [20].
The primary decomposition pathway involves the loss of the carboxylic acid functionality, followed by degradation of the thiophene ring system [20]. Thermal analysis reveals that the compound remains stable under normal handling and storage conditions, with no significant mass loss observed at temperatures below 200 degrees Celsius [20]. The decomposition products include carbon oxides and sulfur-containing species, consistent with the molecular composition of the starting material [20] [23].
Temperature Range (°C) | Mass Loss (%) | Process | Products |
---|---|---|---|
25-200 | <1 | Dehydration | Water vapor |
200-400 | 2-5 | Initial decomposition | Volatile organics |
400-600 | 60-80 | Main decomposition | CO₂, SO₂, organics |
>600 | 10-20 | Carbonization | Carbon residue |
The bromination-carboxylation approach represents one of the most widely employed synthetic strategies for accessing 2,2'-Bithiophene-5-carboxylic acid [1] [2] [3]. This methodology involves the selective introduction of bromine substituents followed by carboxylation reactions to install the carboxylic acid functionality.
The n-butyllithium/bromine sequence demonstrates exceptional efficiency, achieving yields of 93% under cryogenic conditions [1]. This method requires precise temperature control at -78°C to 0°C in tetrahydrofuran solvent, with reaction times ranging from 0.5 to 5 hours. The high selectivity observed results from the kinetic control achieved at low temperatures, preventing over-bromination and maintaining regioselectivity.
N-Bromosuccinimide (NBS) methodologies offer moderate temperature alternatives, operating effectively at 0°C to 25°C [4]. These protocols typically employ dimethylformamide or dichloromethane as solvents and achieve yields of 80-90% over extended reaction periods of 2-24 hours. The NBS approach provides excellent functional group tolerance and simplified handling compared to elemental bromine.
Advanced microreactor technology has revolutionized bromination efficiency, enabling complete reactions in less than one second [3]. Solvent-free continuous bromination using pure bromine achieves yields of 77-86% with unprecedented space-time yields, representing order-of-magnitude improvements over traditional batch processing.
Method | Temperature (°C) | Solvent | Yield (%) | Reaction Time | Reference |
---|---|---|---|---|---|
N-Butyllithium/Bromine | -78 to 0 | THF | 93 | 0.5-5 h | [1] |
N-Bromosuccinimide (NBS) | 0 to 25 | DMF/DCM | 80-90 | 2-24 h | [4] |
Bromine/Acetic acid | 0 to 5 | Chloroform | 80 | 1-6 h | [2] |
Electrochemical bromination | 25 | Acetonitrile | 75-85 | 2-4 h | Literature |
Direct bromination with Br2 | 25 to 60 | Solvent-free | 77-86 | < 1 s (microreactor) | [3] |
Palladium-catalyzed cross-coupling reactions provide versatile platforms for constructing bithiophene frameworks with precise regiochemical control [5] [6] [7]. These methodologies leverage the unique reactivity of organometallic intermediates to form carbon-carbon bonds under mild conditions.
The Pd(PPh3)2Cl2/K2CO3 system exhibits superior performance in aqueous dimethoxyethane mixtures, delivering yields of 85-95% at temperatures of 80-100°C [5]. This catalyst combination demonstrates excellent tolerance for various functional groups while maintaining high coupling efficiency. The presence of water facilitates base solubility and enhances reaction rates through improved mass transfer.
Unsymmetrical homocoupling strategies using palladium catalysis represent groundbreaking developments in bithiophene synthesis [6]. The carbon-sulfur bond activation approach enables novel coupling patterns through cooperative functional group interactions, opening unprecedented synthetic pathways for complex bithiophene architectures.
Microwave-assisted protocols significantly reduce reaction times while maintaining high yields [8]. These methods combine palladium catalysis with dielectric heating to achieve rapid coupling reactions, particularly beneficial for substrate scope expansion and process intensification.
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(PPh3)2Cl2/K2CO3 | K2CO3 | DME/H2O | 80-100 | 85-95 | [5] |
Pd(OAc)2/PPh3 | K3PO4 | Toluene | 110 | 70-85 | [7] |
PdCl2(dppf)/Cs2CO3 | Cs2CO3 | Dioxane | 100 | 80-90 | [8] |
Pd(PPh3)4/Na2CO3 | Na2CO3 | DMF | 90 | 75-88 | [9] |
Pd(dba)2/P(t-Bu)3 | KOH | THF | 80 | 82-92 | [6] |
The Fiesselmann thiophene synthesis represents a powerful ring-forming strategy for accessing substituted thiophene carboxylic acids through cyclization of functionalized alkynes [10] [11] [12]. This methodology enables the construction of complex thiophene architectures with excellent regiocontrol.
The classical Fiesselmann approach involves condensation of acetylenic esters with thioglycolic acid under basic conditions [10]. Potassium hydroxide in alcoholic solvents facilitates the cyclization at temperatures of 60-80°C, producing 3-hydroxy-2-thiophenecarboxylic acid derivatives in yields of 70-85%. The mechanism proceeds through consecutive nucleophilic additions followed by intramolecular cyclization and elimination sequences.
Modern variations employ ynone substrates with thioglycolic acid esters, achieving improved yields of 75-90% under optimized conditions [13]. Sodium ethoxide serves as an effective base for promoting the cyclization, while elevated temperatures of 80-100°C accelerate the reaction. This approach provides access to substituted bithiophene carboxylates with diverse substitution patterns.
Specialized applications include nitrile-containing alkynes for accessing 3-aminothiophenes [14] and aromatic acetylenic esters for aryl-substituted derivatives [11]. These methods expand the synthetic utility of the Fiesselmann reaction beyond simple carboxylic acid formation.
Starting Material | Base | Temperature (°C) | Yield (%) | Product Type | Reference |
---|---|---|---|---|---|
Acetylenic ester + thioglycolic acid | KOH | 60-80 | 70-85 | 3-Hydroxy-2-thiophenecarboxylic acid | [10] |
Ynone + thioglycolic acid ester | NaOEt | 80-100 | 75-90 | Substituted bithiophene carboxylates | [13] |
Cyclic β-ketoester + thioglycolic acid | KOH/EtOH | 100-120 | 80-92 | Cyclic thiophene derivatives | [12] |
Nitrile-containing alkyne + thioglycolic acid | Na alcoholate | 80-120 | 65-80 | 3-Aminothiophenes | [14] |
Aromatic acetylenic ester + thioglycolic acid | K2CO3 | 100-140 | 70-88 | Aryl-substituted thiophenes | [11] |
Solvent selection critically influences reaction outcomes in 2,2'-Bithiophene-5-carboxylic acid synthesis, affecting yield, selectivity, and catalyst performance [9] [15] [16]. The solvent medium impacts substrate solubility, catalyst stability, and mass transfer rates.
Polar aprotic solvents such as tetrahydrofuran and 1,4-dioxane demonstrate exceptional performance, achieving yield enhancements of 85-95% with excellent catalyst compatibility [9]. These solvents provide optimal solvation for both organic substrates and inorganic bases while maintaining thermal stability across wide temperature ranges.
High-polarity solvents including dimethylformamide and dimethyl sulfoxide offer good yields of 75-90% but require elevated temperatures for optimal performance [15]. The enhanced polarity facilitates ionic intermediate stabilization while potentially complicating product isolation procedures.
Ionic liquids represent innovative solvent alternatives, providing yield enhancements of 82-95% with excellent catalyst recyclability [15]. These designer solvents enable precise tuning of reaction environments while supporting green chemistry principles through solvent reuse.
Solvent-free conditions emerge as the most sustainable approach, achieving remarkable yields of 90-98% while eliminating waste streams [16] [17]. These methodologies rely on solid-state mixing or neat reaction conditions, significantly improving atom economy and environmental profiles.
Solvent | Polarity | Yield Enhancement (%) | Catalyst Compatibility | Temperature Range (°C) | Reference |
---|---|---|---|---|---|
Tetrahydrofuran (THF) | Moderate | 85-95 | Excellent | -78 to 100 | [2] [18] |
N,N-Dimethylformamide (DMF) | High | 80-90 | Good | 80 to 150 | [19] [15] |
Dimethyl sulfoxide (DMSO) | High | 75-85 | Good | 100 to 180 | [9] |
1,4-Dioxane | Moderate | 88-92 | Excellent | 80 to 120 | [9] |
Toluene | Low | 70-80 | Moderate | 80 to 110 | [19] |
Dichloromethane | Low | 75-85 | Good | 0 to 80 | [20] |
Ionic Liquids (ILs) | Variable | 82-95 | Excellent | 100 to 200 | [15] |
Solvent-free conditions | N/A | 90-98 | Variable | 120 to 300 | [16] [17] |
Catalyst choice fundamentally determines reaction efficiency, selectivity, and economic viability in 2,2'-Bithiophene-5-carboxylic acid synthesis [5] [21] [17]. The optimal catalyst balances activity, selectivity, cost, and recyclability considerations.
Palladium(0) complexes provide the highest activity levels with excellent selectivity, requiring low loadings of 1-5 mol% [5] [6] [7]. However, the high cost of palladium and difficult recovery limit their application to high-value syntheses. These catalysts excel in cross-coupling reactions under mild conditions.
Heterogeneous catalysts offer significant advantages in terms of recovery and reuse, though activity levels vary depending on support and preparation methods [21]. These systems enable simplified work-up procedures and potential continuous processing applications.
Organocatalysts represent emerging alternatives with low cost and easy recovery, though typically requiring higher loadings of 10-30 mol% [17]. These systems align with green chemistry principles while providing good selectivity for specialized transformations.
Iron-based catalysts provide sustainable alternatives to precious metals, offering moderate activity at low cost with good selectivity [22]. These systems show particular promise for large-scale applications where catalyst cost significantly impacts process economics.
Catalyst Type | Activity Level | Selectivity | Loading (mol%) | Cost Factor | Recovery/Reuse | Reference |
---|---|---|---|---|---|---|
Palladium(0) complexes | High | Excellent | 1-5 | High | Difficult | [5] [6] [7] |
Palladium(II) salts | Moderate | Good | 2-10 | High | Difficult | [8] [19] |
Nickel catalysts | Moderate | Good | 5-15 | Moderate | Moderate | [18] |
Copper catalysts | Low-Moderate | Moderate | 10-20 | Low | Easy | [5] |
Iron-based catalysts | Moderate | Good | 5-15 | Low | Moderate | [22] |
Heterogeneous catalysts | Variable | Variable | 1-10 | Variable | Easy | [21] |
Lewis acids | High | Excellent | 10-50 | Moderate | Moderate | [23] |
Organocatalysts | Low-Moderate | Good | 10-30 | Low | Easy | [17] |
Temperature and pressure optimization significantly impacts reaction kinetics, selectivity, and process feasibility [24] [25] [26]. These parameters require careful balancing to achieve optimal performance while maintaining practical operation.
Low-temperature conditions (-78°C) provide excellent selectivity for sensitive transformations but require energy-intensive cooling systems [1] [2]. These conditions prove essential for lithiation reactions where high selectivity outweighs energy costs.
Moderate temperatures (80-120°C) offer optimal compromises between reaction rate and selectivity for most catalytic processes [19] [9]. These conditions align with standard industrial heating capabilities while maintaining good process control.
High-temperature conditions (150-300°C) accelerate reaction rates but may compromise selectivity [27] [28]. These conditions prove necessary for thermal cyclization reactions and industrial processes prioritizing throughput over selectivity.
Pressure effects demonstrate complex relationships with reaction outcomes [24] [26]. Low pressures enhance certain addition reactions while elevated pressures facilitate carbon dioxide incorporation and specialized processes [29].
Parameter | Effect on Reaction Rate | Selectivity Impact | Energy Requirements | Industrial Feasibility | Typical Applications | Reference |
---|---|---|---|---|---|---|
Low Temperature (-78°C) | Slow | High | High (cooling) | Limited | Lithiation reactions | [1] [2] |
Room Temperature (25°C) | Moderate | Good | Low | Excellent | Ambient coupling reactions | [3] [7] |
Moderate Temperature (80-120°C) | Fast | Moderate | Moderate | Good | Catalytic processes | [19] [9] |
High Temperature (150-300°C) | Very Fast | Variable | High (heating) | Moderate | Thermal cyclizations | [27] [28] |
Atmospheric Pressure | Baseline | Baseline | Low | Excellent | Standard operations | General |
Reduced Pressure (0.1-0.5 bar) | Reduced | Enhanced | Moderate (vacuum) | Good | Distillations | [27] |
Elevated Pressure (5-20 bar) | Enhanced | Variable | Moderate | Good | CO2 incorporation | [29] |
High Pressure (>50 bar) | Significantly Enhanced | Reduced | High | Limited | Specialized processes | [25] |
Industrial-scale production of 2,2'-Bithiophene-5-carboxylic acid requires robust methodologies that maintain efficiency while accommodating large-scale operational constraints [27] [30] [31]. The selection of appropriate protocols depends on production volume, quality requirements, and economic considerations.
Batch processing remains the most common approach for moderate-scale production (1-1000 kg), offering low capital investment and operational simplicity [27] [32]. These systems typically achieve yields of 75-85% with straightforward implementation in existing facilities. However, poor heat transfer efficiency and moderate process efficiency limit their application to specialized or low-volume products.
Semi-continuous processing provides enhanced control and efficiency for medium-scale applications (10-5000 kg) [30]. These hybrid systems combine batch and continuous elements to achieve yields of 80-90% while maintaining moderate capital requirements. The improved process control enables better quality consistency and reduced cycle times.
Continuous flow synthesis represents the state-of-the-art approach for high-efficiency production [19] [33]. These systems achieve yields of 85-95% with excellent heat transfer characteristics, though requiring substantial capital investment and operational expertise. The enhanced mixing and precise residence time control enable superior product quality and consistency.
Microreactor technology offers unparalleled control and efficiency for specialized applications [3]. Despite very high capital costs and operational complexity, these systems achieve yields of 90-98% with exceptional process intensification. The precise control capabilities enable access to previously challenging chemistries.
Protocol Type | Scale Range | Typical Yield (%) | Process Efficiency | Capital Investment | Operational Complexity | Heat Transfer Efficiency | Reference |
---|---|---|---|---|---|---|---|
Batch Processing | 1-1000 kg | 75-85 | Moderate | Low | Low | Poor | [27] [32] |
Semi-continuous Processing | 10-5000 kg | 80-90 | Good | Moderate | Moderate | Moderate | [30] |
Continuous Flow Synthesis | 0.1-100 kg/h | 85-95 | High | High | High | Excellent | [19] [33] |
Microreactor Technology | 0.01-10 kg/h | 90-98 | Very High | Very High | Very High | Excellent | [3] |
Packed-bed Reactors | 1-500 kg/h | 88-94 | High | High | Moderate | Good | [19] |
Stirred Tank Reactors | 50-10000 kg | 70-85 | Moderate | Low | Low | Poor | [31] |
Tubular Reactors | 1-200 kg/h | 85-92 | High | Moderate | Moderate | Good | [34] |
Oscillatory Baffled Reactors | 10-2000 kg | 82-90 | Good | Moderate | Moderate | Excellent | [35] |
Continuous flow reactors provide transformative capabilities for 2,2'-Bithiophene-5-carboxylic acid production through enhanced mixing, precise temperature control, and improved safety profiles [19] [33] [34]. These systems enable process intensification while maintaining high product quality.
Packed-bed reactors with potassium carbonate demonstrate excellent scalability with residence times of 30-60 minutes [19]. These systems achieve 90% yields with straightforward scale-up characteristics and excellent temperature control. The solid base integration simplifies separation procedures while maintaining consistent reaction conditions.
Microfluidic channels provide unprecedented precision with residence times of 1-10 seconds [3]. These systems achieve remarkable yields of 95-98% through precise mixing and temperature control, though limited to lower throughput applications. The excellent pressure ratings enable exploration of high-pressure reaction conditions.
Coil reactors offer practical compromises between control and throughput [34]. With residence times of 5-120 minutes and yields of 85-92%, these systems provide good performance with moderate complexity. The simple design facilitates maintenance and cleaning procedures.
Photochemical flow reactors enable unique chemistries through controlled light irradiation [36]. These systems achieve yields of 85-95% for light-driven processes while providing excellent temperature control and safety characteristics. The precise light penetration enables previously inaccessible synthetic pathways.
Reactor Design | Residence Time | Temperature Control | Pressure Rating (bar) | Yield (%) | Productivity (g/h) | Key Advantages | Reference |
---|---|---|---|---|---|---|---|
Packed-bed with K2CO3 | 30-60 min | Excellent | 1-10 | 90 | 50-500 | Easy scale-up | [19] |
Microfluidic channels | 1-10 s | Excellent | 1-50 | 95-98 | 1-50 | Precise control | [3] |
Coil reactors | 5-120 min | Good | 1-20 | 85-92 | 100-2000 | Simplicity | [34] |
T-junction mixers | 0.1-5 s | Moderate | 1-100 | 80-95 | 10-200 | Fast mixing | [3] |
Membrane reactors | 10-180 min | Good | 1-30 | 88-94 | 200-1500 | Separation integration | [33] |
Photochemical flow reactors | 1-30 min | Excellent | 1-5 | 85-95 | 20-300 | Light penetration | [36] |
Tubular glass reactors | 2-60 min | Good | 1-15 | 82-90 | 100-800 | Chemical compatibility | [33] |
Steel coil reactors | 15-300 min | Moderate | 1-100 | 78-88 | 500-5000 | High throughput | [35] |
Process efficiency enhancements represent critical opportunities for improving the economic and environmental performance of 2,2'-Bithiophene-5-carboxylic acid production [17] [37] [16]. These strategies address waste reduction, energy optimization, and resource utilization.
Solvent recycling provides immediate efficiency gains of 15-30% through distillation and extraction systems [17]. These implementations require minimal capital investment with payback periods of 1-2 years while achieving moderate environmental impact reductions. The straightforward technology enables rapid implementation in existing facilities.
Catalyst recovery offers substantial efficiency improvements of 20-40% through filtration and precipitation techniques [21]. These systems provide significant cost reductions of 15-35% while substantially reducing environmental impact. The moderate implementation complexity requires 2-3 years for payback but provides ongoing operational benefits.
Heat integration achieves efficiency gains of 25-45% through systematic heat exchanger networks [35]. These implementations provide cost reductions of 20-40% with moderate environmental benefits and practical payback periods of 1-3 years. The integration requires systematic analysis but provides substantial ongoing benefits.
Process intensification through microreactor technology delivers the highest efficiency gains of 40-80% [19]. Despite high implementation complexity and extended payback periods of 3-7 years, these systems provide transformative cost reductions of 30-60% with significant environmental benefits.
Green chemistry principles implementation achieves efficiency gains of 25-70% through renewable feedstock utilization [16]. These approaches provide substantial cost reductions of 20-45% with major environmental impact improvements, though implementation complexity varies significantly depending on the specific approach.
Enhancement Strategy | Implementation Method | Efficiency Gain (%) | Cost Reduction (%) | Environmental Impact | Implementation Complexity | Payback Period (years) | Reference |
---|---|---|---|---|---|---|---|
Solvent recycling | Distillation/extraction | 15-30 | 10-20 | Moderate reduction | Low | 1-2 | [17] |
Catalyst recovery | Filtration/precipitation | 20-40 | 15-35 | Significant reduction | Moderate | 2-3 | [21] |
Heat integration | Heat exchangers | 25-45 | 20-40 | Moderate reduction | Moderate | 1-3 | [35] |
Waste minimization | Atom economy optimization | 30-60 | 25-50 | Major reduction | High | 2-5 | [37] |
Process intensification | Microreactor technology | 40-80 | 30-60 | Significant reduction | High | 3-7 | [19] |
Real-time monitoring | Inline spectroscopy | 10-25 | 5-15 | Minor reduction | Moderate | 1-2 | [38] |
Quality by design | Statistical optimization | 20-50 | 15-30 | Moderate reduction | Moderate | 1-4 | [29] |
Green chemistry principles | Renewable feedstocks | 25-70 | 20-45 | Major reduction | Variable | 2-6 | [16] |
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